7-methyl-2-phenyl-3-(1H-pyrrol-1-yl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
Description
7-methyl-2-phenyl-3-(1H-pyrrol-1-yl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one: is a complex organic compound belonging to the class of pyrazolopyridazines. This compound features a pyrazolo[3,4-d]pyridazine core, which is a fused heterocyclic system containing nitrogen atoms. The presence of a phenyl group and a pyrrole moiety attached to the core structure makes it a unique and interesting molecule for various scientific applications.
Properties
IUPAC Name |
7-methyl-2-phenyl-3-pyrrol-1-yl-5H-pyrazolo[3,4-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-11-14-13(15(22)18-17-11)16(20-9-5-6-10-20)21(19-14)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUIZOVBQKQSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C(N(N=C12)C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-phenyl-3-(1H-pyrrol-1-yl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the pyrazolo[3,4-d]pyridazine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and efficiency. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenol derivatives.
Reduction: : The pyrazolo[3,4-d]pyridazine core can be reduced to form simpler pyrazole derivatives.
Substitution: : The pyrrole moiety can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Phenol derivatives, quinones.
Reduction: : Pyrazole derivatives, hydrazine derivatives.
Substitution: : Substituted pyrroles, halogenated pyrroles.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-methyl-2-phenyl-3-(1H-pyrrol-1-yl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and pyrrole moiety can bind to receptors or enzymes, modulating their activity. The exact mechanism may vary depending on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other pyrazolopyridazines and indole derivatives. Similar compounds include:
Indole derivatives: : Known for their diverse biological activities.
Pyrazolopyridazines: : Related compounds with similar heterocyclic structures.
These compounds share common structural elements but differ in their substituents and functional groups, leading to variations in their properties and applications.
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